Cas no 213549-73-6 (2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione)

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, 2,3-dichloro-
- 2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione
- 213549-73-6
- CS-0253736
- 2,3-dichloropyrrolo[3,4-b]pyrazine-5,7-dione
-
- MDL: MFCD24550679
- インチ: InChI=1S/C6HCl2N3O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H,11,12,13)
- InChIKey: XZGZCMDEPYCMIY-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(Cl)N=C2C(C(NC2=O)=O)=N1
計算された属性
- せいみつぶんしりょう: 216.9445817Da
- どういたいしつりょう: 216.9445817Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D972564-25g |
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
213549-73-6 | 97% | 25g |
$2700 | 2024-05-24 | |
eNovation Chemicals LLC | D972564-10g |
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
213549-73-6 | 97% | 10g |
$1520 | 2024-05-24 | |
Enamine | BBV-45300326-10.0g |
2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione |
213549-73-6 | 95% | 10.0g |
$3199.0 | 2023-01-12 | |
eNovation Chemicals LLC | D972564-1g |
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
213549-73-6 | 97% | 1g |
$350 | 2025-02-20 | |
Alichem | A099001622-10g |
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
213549-73-6 | 95% | 10g |
$1393.60 | 2023-09-02 | |
Alichem | A099001622-5g |
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
213549-73-6 | 95% | 5g |
$1055.25 | 2023-09-02 | |
Enamine | BBV-45300326-1.0g |
2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione |
213549-73-6 | 95% | 1.0g |
$969.0 | 2023-01-12 | |
eNovation Chemicals LLC | D972564-1g |
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
213549-73-6 | 97% | 1g |
$350 | 2024-05-24 | |
eNovation Chemicals LLC | D972564-5g |
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
213549-73-6 | 97% | 5g |
$950 | 2024-05-24 | |
Enamine | BBV-45300326-10g |
2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione |
213549-73-6 | 95% | 10g |
$3199.0 | 2023-10-28 |
2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
2. Book reviews
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dioneに関する追加情報
Introduction to 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione (CAS No. 213549-73-6)
2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione, identified by its Chemical Abstracts Service number 213549-73-6, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the pyrrolopyrazine class, a scaffold that has been extensively explored for its potential in drug discovery. The presence of chlorine substituents at the 2 and 3 positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The pyrrolo[3,4-bpyrazine] core structure is characterized by a fused ring system consisting of a pyrrole ring and a pyrazine ring. This particular arrangement imparts a high degree of rigidity to the molecule, which can be advantageous in terms of binding affinity to biological targets. Additionally, the 5,7-dione functional group introduces polar characteristics that can influence solubility and interactions with biological systems. These features make 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential applications in pharmaceuticals. The pyrrolopyrazine scaffold has been particularly noted for its ability to modulate biological pathways involved in inflammation, cancer, and neurodegenerative diseases. Researchers have been exploring derivatives of this scaffold to identify molecules with improved efficacy and reduced toxicity. The 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione structure represents an early stage in this exploration but holds significant promise.
One of the key aspects that make this compound interesting is its versatility as a synthetic intermediate. The chlorine atoms at the 2 and 3 positions can be readily functionalized through various chemical reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows chemists to modify the molecule in multiple ways to tailor its pharmacological properties. For instance, replacing the chlorine atoms with other functional groups can alter the electronic distribution of the molecule, thereby affecting its binding interactions with biological targets.
Recent studies have begun to uncover the pharmacological potential of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione and its derivatives. Initial investigations have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in disease processes. For example, modifications to the pyrrolopyrazine core have led to compounds with anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or interleukin-1β (IL-1β) pathways. These findings are particularly encouraging given the widespread use of COX inhibitors in treating chronic inflammatory conditions.
The synthesis of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by chlorination steps to introduce the necessary substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such heterocyclic compounds. This has facilitated their use in both academic research and industrial applications.
The pharmacokinetic properties of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione are also an area of active investigation. Understanding how a compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary studies suggest that modifications to the molecule can influence these parameters significantly. For instance,enhancing solubility through functional group changes can improve oral bioavailability,while altering metabolic stability can extend half-life and reduce dosing frequency.
In conclusion,2,3-dichloro-5H,6H,7H-pyrrolo[3,4-bpyrazine]-5,7-dione (CAS No.213549-73-6) is a structurally intriguing compound with significant potential in medicinal chemistry.Its unique scaffold and reactive sites make it a versatile intermediate for synthesizing novel therapeutic agents.Ongoing research continues to explore its pharmacological properties,synthetic applications,and pharmacokinetic behavior.These efforts are expected to yield valuable insights into developing new treatments for various diseases.
213549-73-6 (2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione) 関連製品
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 1806834-61-6(Ethyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-acetate)
- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)
- 1437432-59-1(2-[4-methoxy-3-(4-methoxyphenyl)-6-oxo-pyridazin-1-yl]propanoic acid)
- 1312703-28-8(H2TPDC-NH2)
- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)
- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 2229495-26-3(2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid)
- 923194-03-0(N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)




